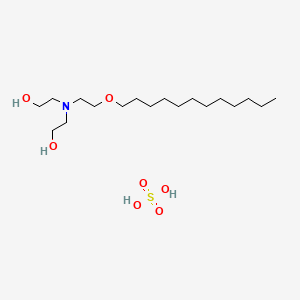
Triethanolamine lauryl ether sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethanolamine lauryl ether sulfate is a widely recognized anionic surfactant. It is known for its ability to produce stable foams, excellent cleaning capabilities, and efficient emulsification. This compound is mild and environmentally friendly, making it a preferred ingredient in various industries, particularly in cleaning and personal care products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethanolamine lauryl ether sulfate is synthesized through the esterification of lauryl alcohol with sulfuric acid, followed by neutralization with triethanolamine . The reaction conditions typically involve controlled temperatures and the use of a continuous reactor system, such as a falling film reactor, to ensure efficient production.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of ethylene oxide and aqueous ammonia to produce triethanolamine, which is then reacted with lauryl sulfate . The process is optimized to control the stoichiometry of the reactants, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Triethanolamine lauryl ether sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonates.
Reduction: This reaction can reduce the sulfate group to a hydroxyl group.
Substitution: This reaction can involve the replacement of the sulfate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include sulfonates, hydroxyl derivatives, and substituted ethers, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Triethanolamine lauryl ether sulfate has a wide range of scientific research applications:
Mécanisme D'action
Triethanolamine lauryl ether sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. This allows it to emulsify oils and solubilize hydrophobic compounds. The triethanolamine component neutralizes the electrical charge of the molecule, enhancing its water solubility and hydrophilic character . The lauryl ether sulfate component provides the hydrophobic tail that interacts with oils and dirt, allowing for their removal from surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium lauryl sulfate: Another widely used surfactant with similar foaming and cleaning properties.
Ammonium lauryl sulfate: Similar in function but with different solubility and stability characteristics.
Cocamidopropyl betaine: A milder surfactant often used in combination with other surfactants to enhance performance.
Uniqueness
Triethanolamine lauryl ether sulfate is unique due to its combination of mildness, environmental friendliness, and excellent foaming and cleaning capabilities. Its near-neutral pH and non-irritating properties make it suitable for use in products designed for sensitive skin, such as children’s shampoos and detergents .
Propriétés
Numéro CAS |
27028-82-6 |
|---|---|
Formule moléculaire |
C18H41NO7S |
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
2-[2-dodecoxyethyl(2-hydroxyethyl)amino]ethanol;sulfuric acid |
InChI |
InChI=1S/C18H39NO3.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-17-22-18-14-19(12-15-20)13-16-21;1-5(2,3)4/h20-21H,2-18H2,1H3;(H2,1,2,3,4) |
Clé InChI |
ALOVPZWOOLXQEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCN(CCO)CCO.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


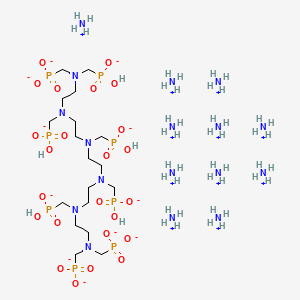
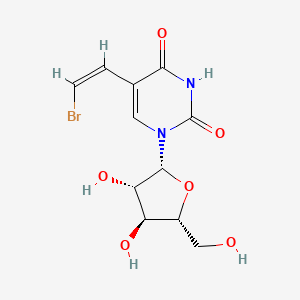
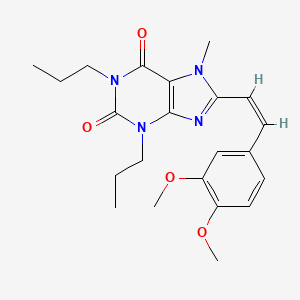
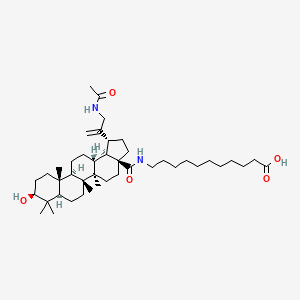
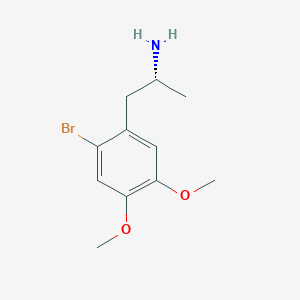

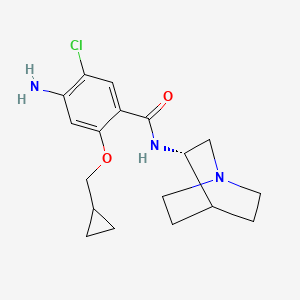

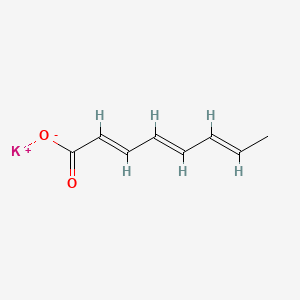
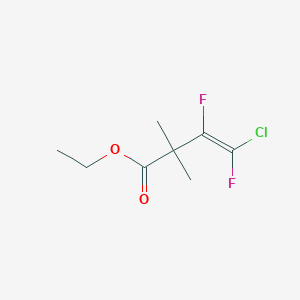

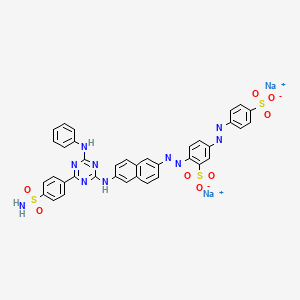
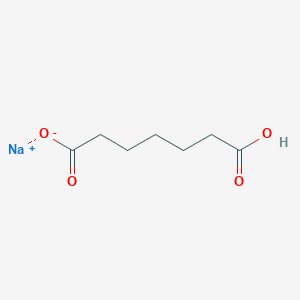
![2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid](/img/structure/B12736286.png)
